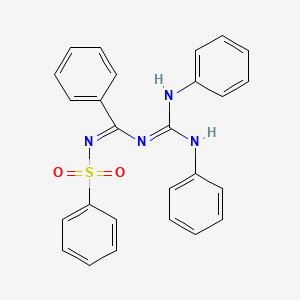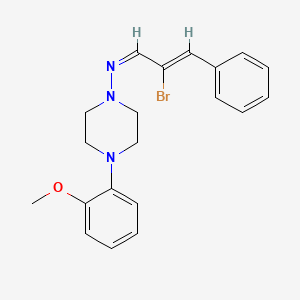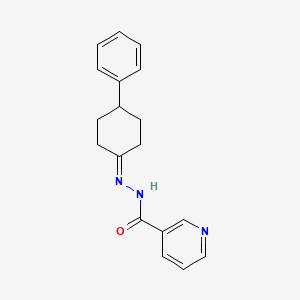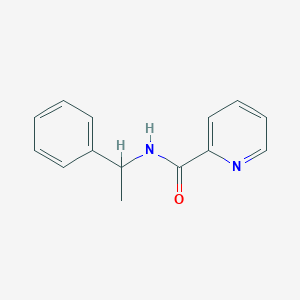
N-(dianilinomethylene)-N'-(phenylsulfonyl)benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(dianilinomethylene)-N'-(phenylsulfonyl)benzenecarboximidamide, also known as DAPI, is a fluorescent stain used in various scientific research applications. The compound was first synthesized by Otto Dimroth in 1964. DAPI is a popular stain used in microscopy to visualize DNA and other cellular structures.
Applications De Recherche Scientifique
N-(dianilinomethylene)-N'-(phenylsulfonyl)benzenecarboximidamide is widely used in scientific research for its ability to stain DNA and other cellular structures. This compound is commonly used in microscopy to visualize chromosomes, nuclei, and other cellular structures. The compound is also used in flow cytometry to analyze DNA content in cells. This compound is also used in research related to cell cycle analysis, apoptosis, and DNA damage.
Mécanisme D'action
N-(dianilinomethylene)-N'-(phenylsulfonyl)benzenecarboximidamide binds to the minor groove of DNA and fluoresces when exposed to ultraviolet light. The compound has a high affinity for AT-rich regions of DNA and is a useful tool for identifying the location of DNA in cells. This compound is also used to measure DNA content in cells and to assess the integrity of DNA in response to various treatments.
Biochemical and Physiological Effects:
This compound is a non-toxic compound that does not affect cell viability or function. The compound is not mutagenic or carcinogenic and is considered safe for use in scientific research. This compound is rapidly taken up by cells and can be used to stain live or fixed cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(dianilinomethylene)-N'-(phenylsulfonyl)benzenecarboximidamide is a versatile stain that can be used in a variety of scientific research applications. The compound is relatively inexpensive and easy to use. However, this compound has some limitations. The compound is not suitable for use in live-cell imaging as it requires exposure to ultraviolet light, which can be damaging to cells. This compound is also not useful for staining RNA or proteins.
Orientations Futures
There are several future directions for research related to N-(dianilinomethylene)-N'-(phenylsulfonyl)benzenecarboximidamide. One area of interest is the development of new fluorescent dyes that can be used in live-cell imaging. Another area of interest is the use of this compound in combination with other stains to visualize multiple cellular structures simultaneously. Additionally, there is potential for the use of this compound in the diagnosis and treatment of various diseases, including cancer. Continued research into the mechanism of action of this compound and its effects on cellular function will also be of interest.
In conclusion, this compound is a valuable tool in scientific research for visualizing DNA and other cellular structures. The compound is easy to use, non-toxic, and has a high affinity for AT-rich regions of DNA. While this compound has some limitations, there are several future directions for research related to the compound.
Méthodes De Synthèse
The synthesis of N-(dianilinomethylene)-N'-(phenylsulfonyl)benzenecarboximidamide involves the reaction of 4,4'-diaminostilbene-2,2'-disulfonic acid with N-phenylsulfonyl chloride and N,N-dimethylformamide. The reaction produces this compound as a white powder, which is soluble in water and organic solvents. The yield of this compound synthesis is high, and the compound is relatively stable.
Propriétés
IUPAC Name |
N'-(benzenesulfonyl)-N-(dianilinomethylidene)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S/c31-33(32,24-19-11-4-12-20-24)30-25(21-13-5-1-6-14-21)29-26(27-22-15-7-2-8-16-22)28-23-17-9-3-10-18-23/h1-20H,(H2,27,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSMTVWHBXAJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)N=C(NC3=CC=CC=C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=CC=C2)/N=C(NC3=CC=CC=C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)aziridine](/img/structure/B5917421.png)
![N-(4-ethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5917422.png)

![3-[(4-bromobenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B5917431.png)


![3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5917474.png)
![3-allyl-2-[(5-ethyl-1,3,4-thiadiazol-2-yl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B5917494.png)
![8-{[benzyl(ethyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B5917499.png)



![6-(ethylsulfonyl)-2-[(4-nitrobenzyl)thio]-1,3-benzoxazole](/img/structure/B5917520.png)